3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a complex organic compound with a unique structure that includes a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It could be explored as a potential drug candidate due to its unique structure and reactivity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Shares the dimethoxy functional groups but has a simpler structure.
1,3-Benzodioxole, 4,7-dimethoxy-5-methyl-: Contains similar methoxy groups but differs in the core structure.
Uniqueness
3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its benzoannulene core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3,4-dimethoxy-1-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O3/c1-9-8-12(16-2)14(17-3)13-10(9)6-4-5-7-11(13)15/h8H,4-7H2,1-3H3 |
InChI Key |
BCCOAXFOBZIADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCCCC2=O)OC)OC |
Origin of Product |
United States |
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